molecular formula C10H13N3OS B7784500 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine CAS No. 883291-29-0

4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine

Cat. No. B7784500
CAS RN: 883291-29-0
M. Wt: 223.30 g/mol
InChI Key: LWUHESJESOMEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Interaction with Raney nickel : A study explored the reaction of a similar compound, 3-amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine, with Raney nickel, leading to different products depending on the conditions (Kostenko, Kaigorodova, & Konyushkin, 2008).

  • Synthesis of pyridothienopyrimidines : Another study synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, employing derivatives of the compound (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Synthesis of heterocycles : Derivatives of the compound have been used as synthons for creating novel heterocycles (Coppo & Fawzi, 1997).

  • Photochemical reactions : The compound has been involved in photochemical reactions, specifically in the study of 1,3-Dipolar additions to 7-Methylthieno[2,3-c]pyridine 1,1-Dioxide (Fischer & Schneider, 1983).

  • Study of substituent effects on reactivity : A similar compound, 2-(Methoxymethyl)benzene-1,4-diamine, was investigated for its reactivity and substituent effects (Bailey, Zhang, & Murphy, 2017).

  • Alkylation and synthesis of aminothieno[2,3-b]pyridines : The compound was used in alkylation processes and in the synthesis of aminothieno[2,3-b]pyridines (Kaigorodova et al., 1996).

  • Nucleophilic substitution and Thorpe—Ziegler cyclization : Studies have explored its use in nucleophilic substitution reactions and in Thorpe—Ziegler cyclization (Kaigorodova et al., 1999).

  • Tautomeric conversion and ligand formation : It has been used to study tautomeric conversions and in the formation of ligands in complex formation with metal ions (Cimerman & Štefanac, 1985).

  • Synthesis and structural analysis of pyridine derivatives : The compound's derivatives have been synthesized and analyzed for structural features (Cetina et al., 2010).

  • Design and preparation of novel fluorescent polyimides : Derivatives of the compound have been used in the preparation of novel fluorescent polyimides (Huang et al., 2012).

properties

IUPAC Name

4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-5-3-6(4-14-2)7-8(11)9(12)15-10(7)13-5/h3H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUHESJESOMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)N)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187481
Record name 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine

CAS RN

883291-29-0
Record name 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883291-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Reactant of Route 2
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Reactant of Route 3
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Reactant of Route 4
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Reactant of Route 5
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
4-(Methoxymethyl)-6-methylthieno[2,3-b]pyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.